Morphinan

Scaffold architecture Ring count Conformational rigidity

Morphinan (CAS 468-10-0, C₁₆H₂₁N, MW 227.35 g/mol) is the unsubstituted parent tetracyclic scaffold from which the entire morphinan class of opioid alkaloids and synthetic analgesics is derived. It features a phenanthrene-derived core with an aromatic A ring, saturated B and C rings, and a nitrogen-containing D ring attached at carbons 9 and 13, producing a rigid, stereochemically defined architecture that serves as the pharmacophoric template for compounds including morphine, codeine, levorphanol, butorphanol, and naloxone.

Molecular Formula C16H21N
Molecular Weight 227.34 g/mol
CAS No. 468-10-0
Cat. No. B1239233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphinan
CAS468-10-0
Molecular FormulaC16H21N
Molecular Weight227.34 g/mol
Structural Identifiers
SMILESC1CCC23CCNC(C2C1)CC4=CC=CC=C34
InChIInChI=1S/C16H21N/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15/h1-2,5-6,14-15,17H,3-4,7-11H2/t14-,15+,16-/m0/s1
InChIKeyINAXVFBXDYWQFN-XHSDSOJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morphinan (CAS 468-10-0): Prototype Tetracyclic Opioid Scaffold — Procurement-Grade Structural and Pharmacophoric Baseline


Morphinan (CAS 468-10-0, C₁₆H₂₁N, MW 227.35 g/mol) is the unsubstituted parent tetracyclic scaffold from which the entire morphinan class of opioid alkaloids and synthetic analgesics is derived [1]. It features a phenanthrene-derived core with an aromatic A ring, saturated B and C rings, and a nitrogen-containing D ring attached at carbons 9 and 13, producing a rigid, stereochemically defined architecture that serves as the pharmacophoric template for compounds including morphine, codeine, levorphanol, butorphanol, and naloxone [1]. The parent compound is an oily liquid at ambient temperature (bp₀.₀₅ 115 °C) and is typically supplied as its hydrochloride (dec 229 °C) or sulfate (dec 195 °C) salt for synthetic manipulation [2]. Unlike its extensively functionalized derivatives, unsubstituted morphinan lacks the 3-phenolic OH, 6-substituents, and 4,5-epoxy bridge, providing a blank scaffold for systematic structure–activity relationship (SAR) exploration and derivatization programs [1].

Why Morphinan (CAS 468-10-0) Cannot Be Generically Substituted by Other Opioid Scaffolds in Research and Development


The morphinan scaffold occupies a structurally unique position within the opioid pharmacophore landscape that precludes simple interchange with other ring systems. Compared to benzomorphans (3-ring, lacking the C ring), 4,5-epoxymorphinans (5-ring, containing an oxygen bridge), phenylpiperidines (2-ring, highly flexible), and diphenylheptanes (open-chain), the morphinan tetracyclic framework provides distinct conformational rigidity, receptor subtype engagement profiles, and synthetic derivatization vectors that cannot be replicated by any single alternative scaffold [1][2]. Critically, sigma receptor discrimination is scaffold-dependent: benzomorphans exhibit high sigma-1/sigma-2 affinity, whereas morphinans and 4,5-epoxymorphinans show negligible sigma binding, a property with profound implications for off-target pharmacology in screening campaigns [3]. Similarly, only 4,5-epoxymorphinans bind the lambda opioid site with high affinity, while morphinans lacking the epoxide do not — meaning that purchasing a morphinan scaffold versus a 4,5-epoxymorphinan scaffold predetermines exclusion from or inclusion in lambda-site pharmacology [4]. These scaffold-level differences are immutable by downstream substitution, making initial scaffold selection a critical procurement decision that cannot be corrected later in a synthetic sequence.

Morphinan (CAS 468-10-0) — Quantitative Differentiation Evidence Against Closest Scaffold Comparators


Tetracyclic vs. Tricyclic Architecture: Ring-System Determinants of Receptor Selectivity and Synthetic Versatility

The morphinan scaffold (CAS 468-10-0) possesses a tetracyclic architecture comprising four fused rings (A, B, C, D), providing greater conformational rigidity than the 3-ring benzomorphan scaffold (lacking the C ring) and substantially greater preorganization than the 2-ring phenylpiperidine scaffold [1][3]. This architectural difference directly impacts receptor subtype engagement: benzomorphans are noted for their selectivity toward kappa opioid receptors (KOR), whereas the morphinan scaffold, with its intact C ring, supports balanced MOR/KOR/DOR engagement that can be tuned through substitution [3]. The morphinan scaffold provides four chemically distinct derivatization points (C-3, C-6, N-17, and the C-ring) vs. benzomorphans' three accessible positions, offering a quantifiably larger chemical space for library construction [1]. Physical properties of the parent morphinan — an oily liquid at ambient temperature (bp₀.₀₅ 115 °C; HCl salt dec 229 °C; sulfate salt dec 195 °C) — differ from benzomorphan derivatives such as pentazocine (crystalline solid, mp 145–148 °C), affecting formulation and handling in early-stage screening workflows [2].

Scaffold architecture Ring count Conformational rigidity Synthetic chemistry

Sigma Receptor Discrimination: Morphinans Show Negligible Sigma Affinity vs. Benzomorphans' High Sigma Engagement

A systematic analysis of structural determinants of sigma (σ) receptor affinity by Largent et al. (1987), examining a wide range of opioid-related compounds using (+)-[³H]3-PPP radioligand binding, demonstrated that multi-ringed opiate-related compounds such as morphine and naloxone have negligible affinity for σ sites, whereas the highest σ receptor affinity was apparent for benzomorphans which lack the C ring of opioids [1]. This scaffold-level discrimination has been replicated across multiple studies: dextrorotatory morphinans show measurable but moderate σ₁ affinity (e.g., (+)-MCL-190 Ki values in the 50–100 nM range at σ₁), while benzomorphans such as (±)-pentazocine and N-allylnormetazocine (SKF-10,047) are prototypical σ₁ ligands with sub-nanomolar to low nanomolar Ki values [1][2]. The presence of the C ring in morphinans sterically precludes the optimal pharmacophoric arrangement for σ receptor binding that benzomorphans achieve [1].

Sigma receptor Off-target profiling Opioid selectivity Binding affinity

Lambda Opioid Site Selectivity: 4,5-Epoxymorphinans Bind; Morphinans Without the Epoxide Do Not

Lybrand et al. demonstrated that while compounds from the morphinan, 4,5-epoxymorphinan, and benzomorphan families all bind with high affinity at the mu (µ) opiate receptor site, only the 4,5-epoxymorphinans bind tightly at the lambda (λ) site [1]. This λ site, identified as a high-affinity naloxone binding site in rat brain distinct from classical µ, δ, and κ receptors, is highly selective for 4,5-epoxymorphinans [1]. The unsubstituted morphinan scaffold (CAS 468-10-0), lacking the 4,5-epoxy bridge, is therefore excluded from λ-site pharmacology — a critical differentiator when selecting a scaffold for programs targeting or seeking to avoid this accessory binding site.

Lambda binding site Opioid receptor subtypes 4,5-epoxy bridge Binding selectivity

Enantiomeric Functional Divergence: Levo-Morphinans Retain High Opioid Affinity; Dextro-Morphinans Lose Opioid Binding by ~3 Orders of Magnitude

A systematic evaluation of levo- and dextro-morphinan pairs by McCurdy et al. (2014) quantified the profound enantiomer-dependent divergence in receptor pharmacology intrinsic to the morphinan scaffold. All dextrorotatory morphinans exhibited lower affinities to MOR, KOR, and DOR than their levorotatory enantiomers, with (+)-dextrorphan showing MOR and KOR affinities approximately 3 orders of magnitude lower than (−)-levorphanol [1]. Conversely, dextro isomers displayed comparatively higher affinities to NMDA and sigma receptors: (−)-cyclorphan demonstrated NMDA receptor Ki = 23 nM (comparable to phencyclidine), while its enantiomer (+)-MCL-190 showed increased σ₁ receptor affinity [1]. The morphinan scaffold thus uniquely enables a stereochemistry-driven functional switch between opioidergic and glutamatergic/sigma pharmacology — a property not observed in the simpler benzomorphan or phenylpiperidine systems where stereochemical inversion often produces only quantitative potency shifts rather than qualitative target switching.

Stereochemistry Enantiomeric selectivity Opioid receptor binding NMDA antagonism

N-17 Substituent Pharmacological Switching: Agonist-to-Antagonist Conversion Unique to the Morphinan Scaffold

The morphinan scaffold exhibits a well-characterized N-17 substituent-dependent pharmacological switch: substitution of the N-methyl group (present in agonists such as levorphanol and morphine) with bulky allyl (naloxone) or cyclopropylmethyl (naltrexone, cyclorphan) groups converts an opioid agonist into a pure antagonist or mixed agonist-antagonist [1][2]. This property is scaffold-intrinsic to morphinans and 4,5-epoxymorphinans and has been systematically documented: Hosztafi et al. (1993) reviewed the chemical structure–pharmacological activity relationships across semi-synthetic morphine, synthetic morphinan, and benzomorphan derivatives, confirming that N-substitution governs the analgesic vs. antagonist activity profile [2]. In the morphinan series, N-cyclopropylmethyl substitution in (−)-cyclorphan (3a) confers KOR agonist/MOR antagonist mixed activity (Ki MOR: 0.026 nM; Ki KOR: 0.030 nM), while N-cyclobutylmethyl substitution in 3b (MCL-101) produces an 18-fold KOR-over-DOR selectivity ratio compared to 4-fold for 3a [3].

N-substitution Agonist/antagonist switching Naloxone Structure-activity relationship

G-Protein Signaling Bias: Morphinan Scaffold Enables Biased Agonism at the Mu Opioid Receptor

The morphinan scaffold has emerged as a privileged template for biased agonism at the mu opioid receptor (MOR), preferentially activating G-protein-mediated signaling over β-arrestin-2 recruitment. Le Rouzic et al. (2019) demonstrated that levorphanol, a morphinan derivative, acts as a full agonist in [³⁵S]GTPγS binding assays at most MOR subtypes but displays little activity in β-arrestin-2 recruitment assays, indicating pronounced G-protein signaling bias [1]. This bias correlated with reduced respiratory depression at equianalgesic doses compared to morphine in vivo [1]. A 2024 comprehensive review of morphinan evolution noted that most morphinan derivatives show a preference for the G-protein pathway, underscoring the utility of the morphinan skeleton in future opioid drug discovery and the systematic dissociation of analgesia from respiratory depression and constipation [2].

Biased agonism G-protein signaling β-arrestin Therapeutic index

Morphinan (CAS 468-10-0) — Evidence-Backed Research and Industrial Application Scenarios


Opioid Receptor SAR Libraries: Systematic Exploration of MOR/KOR/DOR Selectivity from a Single Scaffold

The morphinan scaffold's four derivatization vectors (C-3, C-6, N-17, and C-ring) support the construction of focused SAR libraries for probing differential opioid receptor subtype selectivity. As demonstrated by Neumeyer et al. (1999), N-substituent variation alone can shift KOR/DOR selectivity from 4-fold (cyclopropylmethyl, cyclorphan) to 18-fold (cyclobutylmethyl, MCL-101) [5]. Combined with the scaffold's documented ability to support biased agonism (G-protein vs. β-arrestin-2 pathway preference) [6], procurement of unsubstituted morphinan as a starting material enables a divergent synthetic program covering agonist, antagonist, and biased-ligand chemical space from a common intermediate [1].

NMDA/Sigma Receptor Tool Compounds via Dextro-Morphinan Synthesis

The morphinan scaffold's stereochemistry-dependent functional divergence — wherein levo isomers engage opioid receptors with high affinity while dextro isomers lose opioid binding (~3 orders of magnitude reduction) but retain NMDA and sigma receptor activity — makes morphinan the scaffold of choice for developing non-opioid CNS tool compounds [4]. (−)-Cyclorphan binds NMDA receptors with Ki = 23 nM (equivalent to PCP), while (+)-MCL-190 demonstrates increased σ₁ affinity [4]. This enantiomeric bifurcation is not achievable with benzomorphan or phenylpiperidine scaffolds, where stereochemical inversion produces quantitative rather than qualitative pharmacological shifts [4].

Sigma-Sparing Opioid Screening Cascades: Exclusion of Sigma-1 Off-Target Liability

For CNS drug discovery programs requiring opioid receptor engagement with minimal sigma receptor cross-reactivity, the morphinan scaffold offers a structurally validated advantage. Largent et al. (1987) established that multi-ringed opiates (morphinans and 4,5-epoxymorphinans) have negligible sigma site affinity, whereas benzomorphans — lacking the C ring — are the highest-affinity sigma ligands among opioid structures [2]. Programs that initiate screening with benzomorphan-derived libraries will inevitably encounter sigma-1-mediated psychotomimetic signals that confound interpretation; starting from a morphinan scaffold precludes this liability by design [2].

Lambda-Site Negative Control Scaffold for Opioid Accessory Binding Site Studies

The lambda (λ) opioid binding site is selectively engaged by 4,5-epoxymorphinans (e.g., naloxone, morphine) but not by morphinans lacking the 4,5-epoxy bridge [3]. Procurement of unsubstituted morphinan (CAS 468-10-0) — which lacks this structural feature — provides an ideal negative-control scaffold for studies designed to dissect the pharmacological contribution of λ-site binding vs. classical MOR/DOR/KOR engagement. This is a binary scaffold-level property: no downstream derivatization of a morphinan can introduce λ-site affinity without installing the 4,5-epoxy bridge, and conversely, no amount of substitution can eliminate λ-site binding from a 4,5-epoxymorphinan [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morphinan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.